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Compound of Interest

Compound Name: N-Boc-2-Amino-5-bromothiazole

Cat. No.: B153047

Introduction

N-tert-butoxycarbonyl-2-amino-5-bromothiazole, commonly referred to as N-Boc-2-amino-5-
bromothiazole, is a pivotal intermediate in modern pharmaceutical and medicinal chemistry.
Its structure combines a versatile thiazole ring, a reactive bromine atom, and a Boc-protected
amine, making it an ideal building block for creating complex molecular architectures. The Boc
(tert-butoxycarbonyl) group serves as an effective protecting group for the amino moiety,
allowing for selective reactions at other positions of the thiazole ring. The bromine atom at the
5-position is particularly valuable for introducing molecular diversity through various cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functional handle is
instrumental in the synthesis of numerous biologically active compounds, most notably in the
development of kinase inhibitors for oncology, such as Dasatinib.

Key Applications

» Kinase Inhibitors: The 2-aminothiazole scaffold is a privileged structure found in many kinase
inhibitors. N-Boc-2-amino-5-bromothiazole serves as a key precursor for synthesizing
drugs like Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1][2]

o Cross-Coupling Reactions: The bromo-substituent at the C5 position is a versatile handle for
palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to
introduce aryl, heteroaryl, or alkyl groups.[3][4][5]
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o Scaffold for Drug Discovery: It provides a robust scaffold for developing libraries of
compounds for high-throughput screening in drug discovery programs.

Physicochemical Properties

The key physicochemical properties of N-Boc-2-amino-5-bromothiazole are summarized in
the table below.

Property Value Reference
CAS Number 405939-39-1 [6][7]
Molecular Formula CsH11BrN202S [61[7]
Molecular Weight 279.15 g/mol [6]1[8]
Appearance Off-white to yellow solid [9]

Melting Point 149 °C [6]119]
Solubility Slightly soluble in water [6]119]

pKa 4.58 £ 0.70 (Predicted) [9]

Under inert gas (Nitrogen or
Storage [°]
Argon) at 2-8°C

Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-Amino-5-
bromothiazole

This protocol details the protection of the amino group of 2-amino-5-bromothiazole using di-tert-
butyl dicarbonate ((Boc)20). This is a standard procedure to prevent the amine from interfering
with subsequent cross-coupling reactions.

Materials:
e 2-Amino-5-bromothiazole monohydrobromide (1.0 eq.)[9]

» Di-tert-butyl dicarbonate ((Boc)20) (1.2 eq.)[9]
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e Triethylamine (EtsN)[9]

e 4-(Dimethylamino)pyridine (DMAP) (0.025 eq.)[9]
o Tetrahydrofuran (THF)[9]

o Ethyl acetate (EtOAC)

e Heptane

 Brine solution

Procedure:

e To a suspension of 2-amino-5-bromothiazole monohydrobromide (1.0 eq.) in THF, add
triethylamine (EtsN) and stir at room temperature for 6 hours to obtain the free base.[10][11]
Filter to remove the resulting precipitate.

 To the filtrate containing 2-amino-5-bromothiazole, add 4-(dimethylamino)pyridine (DMAP,
0.025 eq.).[9]

e Cool the reaction mixture to 0°C using an ice bath.
o Slowly add a solution of di-tert-butyl dicarbonate ((Boc)z0, 1.2 eq.) in THF to the mixture.[9]

o Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

» Once the reaction is complete, concentrate the mixture under reduced pressure (vacuum).

e To the residue, add a mixture of EtOAc/heptane (1:10) and stir at room temperature
overnight to induce precipitation.[9]

 Filter the mixture. Wash the filtrate with brine, dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under vacuum to yield the crude product.[9]

 Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-2-
amino-5-bromothiazole.
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Starting Materials

THF, EtsN, DMAP - Purification & Product
Reaction & Workup

1. Vacuum Concentration
2. Precipitation (EtOAc/Heptane)
3. Filtration & Washing

N-Boc-2-Amino-
5-bromothiazole

1. Free Base Formation (rt, 6h)
2. Boc Protection (0°C to rt, overnight)

Boc):0
B

2-Amino-5-bromothiazole

Column Chromatography

Monohydrobromide

Click to download full resolution via product page

Workflow for the synthesis of N-Boc-2-amino-5-bromothiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of N-Boc-2-
amino-5-bromothiazole with an arylboronic acid. This reaction is fundamental for creating the
carbon-carbon bond necessary for many pharmaceutical scaffolds.[3]

Materials:

N-Boc-2-amino-5-bromothiazole (1.0 eq.)

 Arylboronic acid (1.2 eq.)[3]

o Palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%)[3]

e Base (e.g., K2COs or KsPOs4, 2.0 eq.)[3]

e Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)[3]

e Schlenk flask or microwave vial

o Ethyl acetate (EtOAC)
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e Anhydrous sodium sulfate
Procedure:

o Add N-Boc-2-amino-5-bromothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium
catalyst (e.g., Pd(PPhs)s, 3 mol%), and the base (e.g., K2COs, 2.0 eq.) to a Schlenk flask.[3]

o Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three
times.[3]

e Add the anhydrous solvent (e.g., 4:1 dioxane/water) via syringe.

o Heat the reaction mixture with stirring to 80-100°C for 2-12 hours. Monitor the reaction's
progress by TLC or LC-MS.[3]

o Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[3]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[3]

o Purify the crude product by column chromatography on silica gel to afford the desired 2-(N-
Boc-amino)-5-arylthiazole derivative.[3]

Final Product

Workup & Purification

| .

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Quantitative Data Summary

The following table summarizes representative yields for the synthesis of the precursor and a
subsequent Suzuki coupling reaction. Actual yields may vary based on reaction scale and
specific substrates used.

Representative

Reaction Starting Materials Product .
Yield
o 2-Aminothiazole, 2-Amino-5-
Bromination ) ) ~75%[10]
Bromine bromothiazole
2-Amino-5-

) ) N-Boc-2-amino-5- )
Boc Protection bromothiazole, ] 85-95% (Typical)
bromothiazole
(Boc)20

N-Boc-2-amino-5- )
_ _ _ 2-(N-Boc-amino)-5- _
Suzuki Coupling bromothiazole, ) 60-90% (Estimated)[3]
) ) phenylthiazole
Phenylboronic acid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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